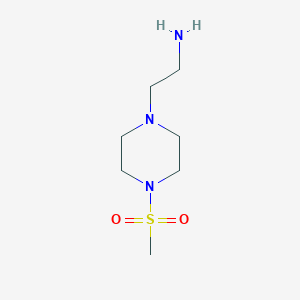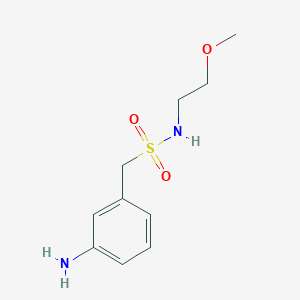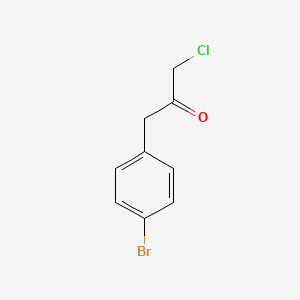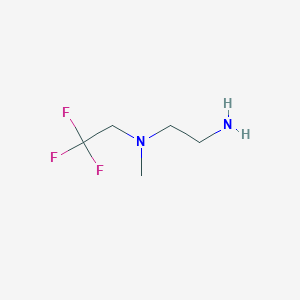
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine
説明
“(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C5H11F3N2. It has a molecular weight of 156.15 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3 . This indicates that the molecule consists of a methyl group (CH3-) and a 2,2,2-trifluoroethyl group (C2H2F3-) attached to an ethylenediamine backbone (NH2CH2CH2NH-) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.科学的研究の応用
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been recognized for their ability to mineralize nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous amino-compounds found in water. A review highlights the degradation of amine- and azo-based compounds, including aromatic and aliphatic amines, using AOPs. These processes are effective in breaking down nitrogen-containing substances that are resistant to conventional degradation, with ozone and Fenton processes showing high reactivity towards amines. Degradation efficiency is influenced by factors such as pH, initial concentration, and treatment time, indicating the complexity and potential of these processes for environmental applications (Bhat & Gogate, 2021).
Removal of Persistent Pollutants
Amine-containing sorbents offer promising solutions for the removal of persistent and mobile fluoro-organic chemicals (PFAS) from water sources. These sorbents rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove PFAS, highlighting the role of amine functionalities in addressing environmental pollution. This critical analysis underscores the design considerations for next-generation sorbents to enhance PFAS control in municipal water and wastewater treatment (Ateia et al., 2019).
Catalysis and CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs exhibit high CO2 sorption capacity and demonstrate excellent separation performance for CO2 from other gases, showcasing their potential in catalysis and environmental remediation. The review discusses various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, to prepare amine-functionalized MOFs with enhanced properties (Lin, Kong, & Chen, 2016).
Safety And Hazards
This compound is associated with several hazard statements including H226, H302, H314, and H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHLRBYXWZUOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)


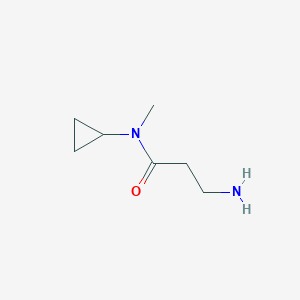
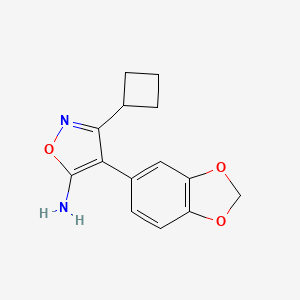
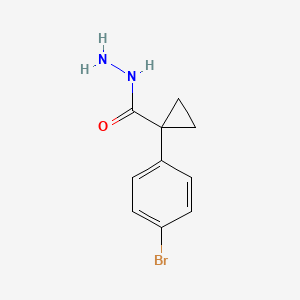
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
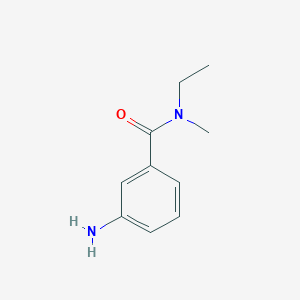
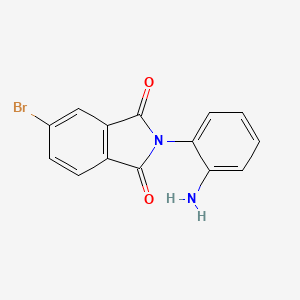
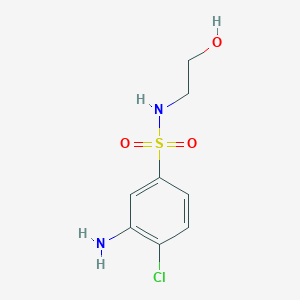
![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)
